6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide
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Overview
Description
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide is a small organic molecule belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of a phenylcyclopropyl group attached to a naphthalene ring, which is further connected to a carboximidamide group .
Preparation Methods
The synthesis of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Chemical Reactions Analysis
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboximidamide group, leading to the formation of different derivatives depending on the nucleophile used
Scientific Research Applications
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of the urokinase-type plasminogen activator, affecting pathways involved in cell signaling and regulation .
Comparison with Similar Compounds
6-(2-Phenylcyclopropyl)naphthalene-2-carboximidamide can be compared with other stilbenes and naphthalene derivatives. Similar compounds include:
Trans-stilbene: A simpler stilbene with a 1,2-diphenylethylene structure.
Naphthalene-2-carboximidamide: Lacks the phenylcyclopropyl group but shares the naphthalene and carboximidamide moieties.
Phenylcyclopropane: Contains the cyclopropyl group but lacks the naphthalene and carboximidamide components
Properties
CAS No. |
220296-65-1 |
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Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C20H18N2/c21-20(22)17-9-7-14-10-16(8-6-15(14)11-17)19-12-18(19)13-4-2-1-3-5-13/h1-11,18-19H,12H2,(H3,21,22) |
InChI Key |
NQRIWXVAIWPBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC3=C(C=C2)C=C(C=C3)C(=N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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